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Compound of Interest

Compound Name: 2,4-Heptadienal

Cat. No.: B1582088 Get Quote

An In-depth Technical Guide to (E,E)-2,4-Heptadienal: Chemical Properties and Structure

Introduction
(E,E)-2,4-Heptadienal is an organic compound belonging to the class of medium-chain,

polyunsaturated aldehydes.[1][2] It is characterized by a seven-carbon chain with two

conjugated double bonds at the second and fourth positions, both in the trans (E) configuration,

and a terminal aldehyde functional group.[1] At room temperature, it exists as a colorless to

pale yellow liquid with a distinct, pungent odor often described as fatty, green, or fishy.[1][3]

This compound is found naturally in a variety of foods and plants, including tea (Camellia

sinensis), broccoli, cabbage, and corn.[1] Its primary commercial application is as a flavoring

agent in the food industry, contributing to citrus, cake, and cinnamon flavor profiles.[1][4][5] In a

research context, it is used as a biochemical reagent and a standard for studies related to food

science, aroma chemistry, and lipid oxidation.[3][6] This guide provides a comprehensive

overview of its chemical structure, properties, and relevant experimental considerations for

researchers and drug development professionals.

Chemical Structure and Identifiers
The structure of (E,E)-2,4-Heptadienal is defined by its C7 carbon backbone, a terminal

aldehyde group, and two stereochemically defined double bonds. The "(E,E)" designation

specifies the trans geometry at both the C2-C3 and C4-C5 double bonds.
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Caption: 2D Structure of (E,E)-2,4-Heptadienal.

Table 1: Chemical Identifiers for (E,E)-2,4-Heptadienal
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Identifier Value Reference(s)

IUPAC Name (2E,4E)-hepta-2,4-dienal [1][7]

CAS Number 4313-03-5 [7][8]

Molecular Formula C₇H₁₀O [7][9]

Molecular Weight 110.15 g/mol [1][7]

SMILES CC/C=C/C=C/C=O [1]

InChI

InChI=1S/C7H10O/c1-2-3-4-5-

6-7-8/h3-7H,2H2,1H3/b4-3+,6-

5+

[7]

InChIKey
SATICYYAWWYRAM-

VNKDHWASSA-N
[7]

Synonyms
(2E,4E)-Hepta-2,4-dienal,

trans,trans-2,4-Heptadienal
[1][7]

Physical and Chemical Properties
(E,E)-2,4-Heptadienal is a hydrophobic molecule with limited solubility in water but good

solubility in organic solvents and fixed oils.[1][3] Its conjugated system of double bonds and the

aldehyde group are the primary determinants of its chemical reactivity, making it susceptible to

oxidation and addition reactions.[3]

Table 2: Physicochemical Properties of (E,E)-2,4-Heptadienal
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Property Value Conditions Reference(s)

Appearance
Colorless to pale

yellow liquid
Room Temperature [3]

Odor Fatty, green, pungent - [1][3]

Boiling Point 84 - 84.5 °C at 20 mmHg [5]

Density 0.822 - 0.828 g/cm³ at 25 °C [5]

Refractive Index 1.478 - 1.480 at 20 °C [5]

Flash Point ~65.6 °C (150 °F) Closed Cup [5]

Water Solubility Insoluble / Limited - [1][3]

Solvent Solubility Soluble
Ethanol, Ether, Fixed

Oils
[1][3]

Stability Light Sensitive - [3]

Synthesis and Structural Analysis
Experimental Protocol: Synthesis
While several synthetic routes are possible, a common strategy for forming α,β-unsaturated

aldehydes is through an aldol condensation or a Wittig-type reaction. The following is a

representative protocol for a two-step synthesis starting from crotonaldehyde and propanal,

which would yield the target (E,E) isomer stereoselectively.

Step 1: Aldol Condensation

Setup: A round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen

inlet is charged with a solution of crotonaldehyde in a suitable solvent (e.g., ethanol).

Base Addition: A catalytic amount of a base (e.g., sodium hydroxide or pyrrolidine) is added

to the flask.

Reactant Addition: Propanal is added dropwise to the stirred solution at a controlled

temperature (e.g., 0-10 °C) to manage the exothermic reaction.
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Reaction: The mixture is stirred for several hours at room temperature, monitoring the

reaction progress by Thin Layer Chromatography (TLC).

Workup: Upon completion, the reaction is quenched with a weak acid (e.g., dilute HCl) and

extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined,

washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced

pressure.

Step 2: Purification

Technique: The crude product is purified using flash column chromatography on silica gel.

Eluent: A non-polar/polar solvent system (e.g., hexane/ethyl acetate gradient) is used to

elute the product.

Isolation: Fractions containing the pure (E,E)-2,4-Heptadienal are identified by TLC,

combined, and the solvent is removed in vacuo to yield the final product.
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Caption: Generalized workflow for the synthesis of (E,E)-2,4-Heptadienal.

Experimental Protocol: Structural Analysis
Confirmation of the synthesized product's identity and purity is achieved through a combination

of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic

proton (CHO, ~9.5 ppm), vinyl protons (=CH-, ~6.0-7.5 ppm), the allylic methylene protons
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(CH₂), and the terminal methyl protons (CH₃). The large coupling constants (J values)

between the vinyl protons will confirm the (E,E) stereochemistry.

¹³C NMR: The carbon NMR spectrum should display seven unique carbon signals,

including a downfield signal for the carbonyl carbon (~190 ppm) and four signals in the sp²

region for the double-bond carbons.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the

molecular ion peak (M⁺) corresponding to the molecular weight of 110.15.[7] The

fragmentation pattern will be characteristic of an unsaturated aldehyde.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for

the C=O stretch of the conjugated aldehyde (~1685 cm⁻¹), the C=C stretches of the

conjugated system (~1640 cm⁻¹), and the C-H stretch of the aldehyde (~2720 cm⁻¹).

Spectroscopic Analysis

NMR
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Caption: Standard workflow for structural analysis and verification.

Biological Role and Formation
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(E,E)-2,4-Heptadienal is recognized primarily for its organoleptic properties as a flavor

compound.[4] It is also a known secondary product of lipid peroxidation. Unsaturated fatty

acids, such as linoleic and linolenic acid, are susceptible to oxidation, leading to the formation

of hydroperoxides. These unstable intermediates can then degrade into a variety of smaller

volatile compounds, including (E,E)-2,4-Heptadienal.[10] This pathway is relevant in food

science, as it can lead to off-flavors, but also in biology, where lipid peroxidation is associated

with oxidative stress.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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